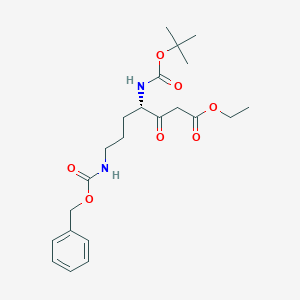

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

説明

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of amino groups using Boc and Cbz groups, followed by the formation of the heptanoate backbone through esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or ethyl acetate, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

化学反応の分析

Deprotection Reactions

The compound features two orthogonal protecting groups: Boc (tert-butoxycarbonyl) at the 4-position and Cbz (benzyloxycarbonyl) at the 7-position. These groups enable selective deprotection under distinct conditions:

Key Findings :

-

Boc deprotection occurs quantitatively under mild acidic conditions (e.g., 50% TFA in dichloromethane, 1 hr) without affecting the Cbz group or ester functionality .

-

Hydrogenolysis of the Cbz group requires careful control to avoid reduction of the 3-oxo group; Pd/C (10% w/w) under 1 atm H₂ achieves >95% yield .

Reactivity of the 3-Oxo Group

The ketone at the 3-position participates in nucleophilic additions and condensation reactions:

Nucleophilic Additions

-

Grignard Reagents : The 3-oxo group reacts with organomagnesium halides to form tertiary alcohols. For example, treatment with methylmagnesium bromide yields a diastereomeric alcohol mixture (dr ≈ 3:1) .

-

Wittig Reactions : Conjugated esters form via Wittig olefination, as demonstrated in the synthesis of protease inhibitors .

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) in anhydrous THF to form imines, which are stabilized by the adjacent ester group .

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification under controlled conditions:

Note : Basic hydrolysis is preferred to avoid epimerization at the 4(S)-stereocenter .

Peptide Analogues

-

After sequential deprotection, the free amino groups participate in solid-phase peptide synthesis (SPPS). For example, coupling with Fmoc-protected amino acids using HBTU/DIPEA yields tripeptide precursors for antiviral agents .

Michael Addition Substrates

-

The 3-oxo group acts as a Michael acceptor in the presence of thiols or amines. In one study, reaction with cysteamine generated a thiazolidine derivative used in CFTR modulator synthesis .

Stability and Side Reactions

-

Epimerization Risk : The 4(S)-configuration remains stable under basic hydrolysis (pH < 10) but may racemize in strongly alkaline conditions (pH > 12) .

-

Oxidative Degradation : Prolonged exposure to air oxidizes the 3-oxo group to a carboxylate, necessitating inert storage conditions .

Comparative Reactivity Table

科学的研究の応用

Chemical Properties and Structure

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate has the molecular formula C22H32N2O7 and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) group. These modifications enhance its stability and bioavailability, making it suitable for various pharmaceutical applications .

Therapeutic Applications

-

Inhibition of Kinases :

The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in several diseases, including neurodegenerative disorders and certain cancers. This compound may selectively inhibit GSK3α, offering therapeutic avenues for conditions like Fragile X syndrome, ADHD, and acute myeloid leukemia (AML) . -

Antiviral Activity :

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties by inhibiting proteases involved in viral replication. For instance, dipeptide-conjugated esters derived from similar structures have shown potent activity against SARS-CoV by inhibiting the 3CL protease . This suggests potential applications in antiviral drug development. -

Peptide Synthesis :

The compound serves as an intermediate in the synthesis of β-homoamino acids and peptide analogs that can modulate protein-protein interactions. This is crucial for the design of novel therapeutic peptides that target specific biological pathways .

Case Study 1: Inhibition of GSK3

A study demonstrated that derivatives of this compound could effectively inhibit GSK3α activity in vitro. The results indicated a dose-dependent inhibition, making it a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antiviral Properties

In research focused on SARS-CoV, compounds structurally related to this compound were evaluated for their ability to inhibit viral proteases. The most promising candidates showed IC50 values in the low micromolar range, indicating strong antiviral potential .

作用機序

The mechanism of action of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

類似化合物との比較

Similar Compounds

Ethyl 4(S)-Boc-amino-3-oxo-hexanoate: Similar structure but lacks the Cbz protecting group.

Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate: Similar structure but lacks the Boc protecting group.

Ethyl 4(S)-amino-3-oxo-heptanoate: Lacks both Boc and Cbz protecting groups.

Uniqueness

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.

生物活性

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which enhance its stability and versatility in synthetic applications. The molecular formula is C22H32N2O7, indicating a relatively large and complex organic molecule.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may target microbial enzymes or cell structures. The proposed mechanism involves:

- Disruption of Metabolic Pathways : The compound may interfere with essential biochemical processes such as fatty acid synthesis, leading to microbial cell death.

- Pharmacokinetics : Its absorption and distribution characteristics are likely favorable, with metabolism occurring primarily in the liver and excretion via the kidneys.

Antitumor Activity

Research indicates potential antitumor effects, particularly in models involving Ehrlich Ascites Carcinoma (EAC) cells. In vivo studies showed that compounds with structural similarities exhibited significant reductions in tumor cell viability, indicating a promising avenue for cancer treatment .

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor activity against EAC cells, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate (a related compound) demonstrated a complete reduction in tumor viability. This suggests that similar structural analogs may also exhibit potent antitumor properties .

- Molecular Docking Studies : Molecular docking analyses have shown favorable interactions between related compounds and target receptors involved in cancer pathways, supporting their potential as therapeutic agents .

Comparative Analysis

| Compound Name | Structure Characteristics | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Boc and Cbz protecting groups | Potentially active | Promising results against EAC |

| Ethyl 4(S)-Boc-amino-3-oxo-hexanoate | Lacks Cbz group | Moderate activity | Limited data |

| Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate | Lacks Boc group | Limited activity | Limited data |

Pharmacological Applications

The compound is utilized in various research applications:

- Enzyme Mechanisms : It serves as a tool for studying enzyme interactions and mechanisms due to its structural features that allow for selective reactivity.

- Pharmaceutical Production : this compound is also employed in the synthesis of more complex organic molecules, highlighting its utility in drug development .

特性

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSQWZNXUCGKIW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454091 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150618-12-5 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。